molecular formula C12H17BrO B1348518 Benzene, 1-bromo-4-(hexyloxy)- CAS No. 30752-19-3

Benzene, 1-bromo-4-(hexyloxy)-

Cat. No. B1348518
CAS RN: 30752-19-3
M. Wt: 257.17 g/mol
InChI Key: GKLMJONYGGTHHM-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-4-(hexyloxy)-” is a chemical compound with the molecular formula C12H17BrO . It is a clear liquid that is colorless to pale yellow .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-4-(hexyloxy)-” often involves multistep processes that require a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination with Br2/FeBr3 can introduce a bromine, Friedel–Crafts alkylation with CH3Cl/AlCl3 can introduce a methyl group, and nitration with HNO3/H2SO4 can introduce a nitro group .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-4-(hexyloxy)-” consists of a benzene ring with a bromo group at the 1-position and a hexyloxy group at the 4-position .


Physical And Chemical Properties Analysis

“Benzene, 1-bromo-4-(hexyloxy)-” is a clear liquid that is colorless to pale yellow . It has a molecular weight of 257.17 . .

Scientific Research Applications

Interfacial Self-Assembly and Molecular Structure Analysis

The self-assembly of compounds similar to Benzene, 1-Bromo-4-(Hexyloxy)-, specifically derivatives such as 1-bromo-4-(hexadecyloxy)benzene, has been extensively studied on surfaces like highly oriented pyrolytic graphite (HOPG). Scanning tunneling microscopy (STM) investigations have revealed the significance of bromine atoms and the impact of molecular structure on the arrangement of these compounds. The studies suggest that electrostatic attractions and non-covalent halogen-halogen interactions play critical roles in self-assembly processes, which are essential for understanding molecular nanostructures and the development of nanotechnology applications (Li et al., 2012).

Synthetic Utility in Organic Chemistry

Benzene, 1-Bromo-4-(Hexyloxy)-, and its derivatives have been employed as key intermediates in the synthesis of a variety of complex molecules. These compounds serve as stable protecting groups for hydroxyl groups, which can be removed by specific reactions such as Pd-catalyzed amination followed by acid treatment. This versatility underscores their importance in synthetic organic chemistry, offering pathways to a wide range of functionalized molecules and facilitating studies on molecular interactions and reactivity (Herzner & Seeberger, 2003).

Advances in Fluorescence and Materials Chemistry

The synthesis and fluorescence properties of derivatives of Benzene, 1-Bromo-4-(Hexyloxy)- have been explored, revealing significant insights into their photoluminescence characteristics. These studies contribute to the understanding of aggregation-induced emission (AIE) peculiarities, which are crucial for the development of new materials for optical and electronic devices. The ability of these compounds to exhibit enhanced fluorescence in solid states compared to solutions highlights their potential in materials science and engineering for applications in sensing, imaging, and light-emitting devices (Zuo-qi, 2015).

Role in Graphene Nanoribbon Synthesis

Benzene, 1-Bromo-4-(Hexyloxy)- and its analogs serve as precursors in the bottom-up synthesis of graphene nanoribbons, which are of great interest for their unique electrical properties and potential applications in nanoelectronics. The detailed synthesis, characterization, and computational studies of these compounds provide a foundation for the controlled fabrication of graphene nanoribbons with precise edge morphology and width, essential for the advancement of electronic materials (Patil et al., 2012).

Contributions to Molecular Electronics

The utility of Benzene, 1-Bromo-4-(Hexyloxy)- derivatives in molecular electronics has been demonstrated through their role as building blocks for the construction of molecular wires. These compounds facilitate efficient synthetic transformations leading to oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are pivotal for the development of molecular-scale electronic components. This research area explores the integration of molecular components into electronic devices, aiming to miniaturize circuitry and enhance the performance of electronic devices (Stuhr-Hansen et al., 2005).

Safety And Hazards

“Benzene, 1-bromo-4-(hexyloxy)-” is classified as a warning hazard under the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-4-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLMJONYGGTHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885487
Record name Benzene, 1-bromo-4-(hexyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-(hexyloxy)-

CAS RN

30752-19-3
Record name 1-Bromo-4-(hexyloxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(hexyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-(hexyloxy)-
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Record name Benzene, 1-bromo-4-(hexyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromohexane (60 g) in acetone (150 ml) is added dropwise to a stirred mixture of 4-bromphenol (71 g) and K2CO3 (120 g) in acetone 600 ml) at room temperature. The stirred mixture is heated under reflux for 43 hrs (i.e. until glc revealed complete reaction). The product is extracted into ether twice, and the combined ethereal extracts are washed with water, 5% NaOH water and dried (MgSO4). The solvent is removed in vacuo and the residue was distilled (bp=100°-110° C. at 0.1 mm Hg) to yield a colourless liquid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
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Quantity
120 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromophenol (173 g, 1 mol) was dissolved in about 500 ml of freshly distilled THF under protective gas and, after passing argon through the solution, NaH (33 g, (80% in oil), 1.1 mol) was added a little at a time. During this addition the clear solution became turbid and gray and the temperature rose by 20°. The suspension was stirred for about 1 hour at room temperature under a blanket of protective gas. Hexyl bromide (181 g; 149 ml; 1.1 mol) was placed in a dropping funnel and N2 was briefly passed through it; the hexyl bromide was then added to the reaction mixture over a period of 25 minutes while stirring. The mixture, which was still gray, was refluxed at 75° C. After 3 days, (the suspension had now become paler), the salt formed was filtered off with suction and the filtrate was admixed with 20 ml of EtOH to destroy any remaining NaH (no gas evolution). The yellowish solution was evaporated and the product was isolated from the (turbid) solution by means of fractional vacuum distillation: product: 95° C./1 mbar; 172.5 g (67%); (d˜1.17).
Quantity
173 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
149 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods III

Procedure details

50.0g (0.290mol) of p-bromophenyl was dissolved in 300ml of ethanol and 14.2g (0.340mol) of sodium hydroxide and 49.5g (0.300mol) of 1-bromohexane were added thereto. The resulting solution was stirred at 70° C. for 4 hours to complete the reaction and the solvent was removed by distillation. Then 150ml of water was added and the organic layer was extracted with 200ml of hexane. The hexane was removed by distillation thereafter. The residue was distilled under reduced pressure to yield 63.4g of 4-hexyloxybromobenzene having a b.p. 139° C./7mmHg.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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